molecular formula C14H14Cl2N2O B2536770 N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide CAS No. 1311468-62-8

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide

Cat. No. B2536770
CAS RN: 1311468-62-8
M. Wt: 297.18
InChI Key: GJXANKQEROKACG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide inhibits this compound by binding to its active site, preventing it from dephosphorylating cyclin-dependent kinases (CDKs) and allowing the cell cycle to progress. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, it has not been found to have significant toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide has several advantages as a therapeutic agent in cancer treatment. It has a specific target, this compound, and is effective in inhibiting its activity. It also has low toxicity in normal cells, making it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, its limitations include its low solubility in water and its instability in biological systems, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide. One direction is to improve its solubility and stability in biological systems, which may enhance its efficacy in vivo. Another direction is to study its potential as a therapeutic agent in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to explore its potential as a therapeutic agent in other types of cancer.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide involves the reaction between 2,5-dichlorobenzonitrile and 1-cyanocyclobutane carboxylic acid, followed by the addition of N-methylacetamide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of this compound, a phosphatase enzyme that is overexpressed in various types of cancer. Inhibition of this compound leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-18(14(9-17)5-2-6-14)13(19)8-10-7-11(15)3-4-12(10)16/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXANKQEROKACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=CC(=C1)Cl)Cl)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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